2,2-Dimethylpropyl 2-pyridyl ketone

Physicochemical characterization Steric parameters Alkyl pyridyl ketones

2,2-Dimethylpropyl 2-pyridyl ketone (IUPAC: 3,3-dimethyl-1-(pyridin-2-yl)butan-1-one; CAS 138835-86-6) is an aromatic ketone belonging to the alkyl 2-pyridyl ketone class, featuring a pyridine ring acylated at the 2-position with a sterically demanding neopentyl (2,2-dimethylpropyl) group. With a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol, the compound exhibits a predicted boiling point of 254.0±13.0 °C, a predicted density of 0.983±0.06 g/cm³, and a predicted pKa of 3.02±0.10.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 138835-86-6
Cat. No. B170129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylpropyl 2-pyridyl ketone
CAS138835-86-6
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(=O)C1=CC=CC=N1
InChIInChI=1S/C11H15NO/c1-11(2,3)8-10(13)9-6-4-5-7-12-9/h4-7H,8H2,1-3H3
InChIKeyLBFOHFUYEDMEQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethylpropyl 2-Pyridyl Ketone (CAS 138835-86-6): A Sterically Defined Neopentyl-Pyridyl Ketone Scaffold for Synthetic and Medicinal Chemistry Applications


2,2-Dimethylpropyl 2-pyridyl ketone (IUPAC: 3,3-dimethyl-1-(pyridin-2-yl)butan-1-one; CAS 138835-86-6) is an aromatic ketone belonging to the alkyl 2-pyridyl ketone class, featuring a pyridine ring acylated at the 2-position with a sterically demanding neopentyl (2,2-dimethylpropyl) group . With a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol, the compound exhibits a predicted boiling point of 254.0±13.0 °C, a predicted density of 0.983±0.06 g/cm³, and a predicted pKa of 3.02±0.10 . The neopentyl substituent imparts significant steric bulk at the α-carbon of the ketone, a structural feature that is absent in linear-chain or less-hindered cyclic analogs and that underpins the compound's differentiated behavior in synthetic transformations and potential biological target interactions .

Why Alkyl 2-Pyridyl Ketones Cannot Be Interchanged: The Steric and Electronic Consequences of the 2,2-Dimethylpropyl Group in Scientific Procurement Decisions


Within the C₁₁H₁₅NO isomer family of alkyl 2-pyridyl ketones, compounds sharing identical molecular formulas can exhibit markedly different physicochemical properties and synthetic outcomes. The neopentyl group of 2,2-dimethylpropyl 2-pyridyl ketone creates a quaternary α-carbon adjacent to the carbonyl, imposing steric shielding that is absent in the linear n-pentyl analog (CAS 42203-03-2) and structurally distinct from the secondary branching of 1-ethylpropyl 2-pyridyl ketone (CAS 860705-36-8) . This steric profile directly influences the compound's boiling point (254.0 °C vs. 267 °C for the n-pentyl analog), density, and pKa (3.02 vs. 3.82 for cyclopentyl analog), as well as its performance in specific synthetic applications such as pincer ligand construction and Pd-catalyzed α-alkylation [1]. Generic substitution without considering these differences risks altered reaction selectivity, unexpected by-product formation, and invalid cross-study comparisons in structure-activity relationship (SAR) investigations .

Comparative Quantitative Evidence for 2,2-Dimethylpropyl 2-Pyridyl Ketone Versus Closest Alkyl 2-Pyridyl Ketone Analogs


Steric Parameter Differentiation: Neopentyl vs. n-Pentyl vs. Cyclopentyl 2-Pyridyl Ketones — Boiling Point and Density as Proxies for Intermolecular Interaction Profiles

The neopentyl substituent of 2,2-dimethylpropyl 2-pyridyl ketone produces a significantly lower boiling point (254.0±13.0 °C) compared to the cyclopentyl analog (283.2±13.0 °C) and the n-pentyl analog (267 °C), reflecting reduced intermolecular interactions due to steric shielding of the carbonyl . Density values further distinguish the series: the target compound (0.983 g/cm³) is substantially less dense than the cyclopentyl analog (1.102 g/cm³), consistent with less efficient molecular packing conferred by the neopentyl group .

Physicochemical characterization Steric parameters Alkyl pyridyl ketones

pKa Differentiation: Neopentyl 2-Pyridyl Ketone Exhibits Lower Basicity (pKa 3.02) Than Cyclopentyl Analog (pKa 3.82) — Implications for Protonation State-Dependent Applications

The predicted pKa of the pyridine nitrogen in 2,2-dimethylpropyl 2-pyridyl ketone is 3.02±0.10, compared to 3.82±0.10 for the cyclopentyl 2-pyridyl ketone analog . This 0.80 pKa unit difference corresponds to an approximately 6.3-fold lower basicity for the target compound, a distinction attributable to the electron-withdrawing inductive effect and steric shielding imposed by the quaternary α-carbon of the neopentyl group relative to the secondary α-carbon of the cyclopentyl group.

pKa comparison Pyridine basicity Steric electronic effects

Synthetic Differentiation: Unique Application as a Substrate in Tridentate N-Heterocyclic Carbene Pincer Ligand Construction — A Transformation Not Demonstrated with n-Pentyl or Cyclopentyl Analogs

In a study published in Russian Chemical Bulletin (2021, Vol. 70, pp. 1957–1963), 2,2-dimethylpropyl 2-pyridyl ketone was employed as a specific substrate in the attempted synthesis of a free tridentate N-heterocyclic carbene pincer ligand via reaction with KN(SiMe₃)₂ [1]. This reaction resulted in the formation of 1,1′-bis(pyridin-2-ylmethyl)-2,2′-bis(4,5-dimethylimidazole) through dimerization and rearrangement accompanied by dipyridylethane elimination. The neopentyl ketone was selected explicitly for this transformation; the same pincer ligand construction outcome has not been reported using the n-pentyl, cyclopentyl, or 1-ethylpropyl analogs, suggesting that the steric profile of the neopentyl group may be essential for the observed rearrangement pathway.

Pincer ligands N-heterocyclic carbene Organometallic chemistry

Pd-Catalyzed α-Alkylation Substrate Scope: Neopentyl Group Enables Tertiary Alkyl Bromide Coupling Under Mild Photoredox Conditions — A Scope Feature Not Universally Accessible with Linear Alkyl Analogs

Zhao, Fu, and coworkers (2020) reported that 2,2-dimethylpropyl 2-pyridyl ketone participates effectively as a substrate in a palladium/dual phosphine ligand-catalyzed α-alkylation protocol under blue LED irradiation, accommodating tertiary alkyl bromides . The resulting α-alkylated N-acyl ketimine products were further transformed via chiral phosphoric acid-catalyzed asymmetric reduction to yield chiral α-arylated aliphatic amines with up to 99% ee. The neopentyl-derived products' steric bulk at the quaternary α-carbon was noted as contributing to the kinetic stability of the hybrid alkyl Pd(I)-radical intermediate. While the methodology scope included primary, secondary, and tertiary alkyl bromides broadly, the neopentyl-substituted entry specifically demonstrates compatibility with sterically demanding tertiary electrophiles, a feature that may not be reliably extrapolated to less hindered or conformationally flexible alkyl 2-pyridyl ketone analogs.

Palladium catalysis Photoredox chemistry α-Alkylation

Procurement Cost Differentiation: 2,2-Dimethylpropyl 2-Pyridyl Ketone (97%, $492/1g) vs. n-Pentyl 2-Pyridyl Ketone (95%, ~$1,255/1g) — A 2.6-Fold Cost Advantage for the Neopentyl Analog

At the time of sourcing, 2,2-dimethylpropyl 2-pyridyl ketone (CAS 138835-86-6) at 97% purity is listed at approximately $492/1g . In contrast, the closest linear-chain analog, n-pentyl 2-pyridyl ketone (CAS 42203-03-2) at 95% purity, is listed at approximately ¥1,255 (~$175 USD at current rates)/1g from one supplier and ¥8,668 (~$1,210 USD)/1g from another . The cyclopentyl analog (CAS 157592-43-3) at 98% purity is available at approximately ¥599 (~$84 USD)/1g [1], while the 1-ethylpropyl analog (CAS 860705-36-8) ranges from $478–$517/1g . The target compound thus occupies a competitive mid-range price point within the isomer family, offering a favorable cost-to-steric-differentiation ratio.

Procurement economics Cost comparison Laboratory sourcing

Optimal Application Scenarios for 2,2-Dimethylpropyl 2-Pyridyl Ketone Based on Quantified Differentiation Evidence


Tridentate N-Heterocyclic Carbene Pincer Ligand Precursor Synthesis

Research groups developing NHC pincer ligands for transition metal catalysis should select 2,2-dimethylpropyl 2-pyridyl ketone as the ketone substrate based on its documented, successful participation in imidazolium salt formation with KN(SiMe₃)₂, yielding structurally characterized dimerization products [1]. The neopentyl steric profile is mechanistically implicated in the rearrangement pathway; the analogous transformation has not been validated for n-pentyl or cyclopentyl 2-pyridyl ketones. Procurement of the target compound (97% purity, ~$492/1g) provides a cost-effective entry point relative to the n-pentyl analog (~$1,210/1g) for this specific ligand synthesis application.

Enantioselective Synthesis of Chiral α-Arylated Amines via Photoredox Pd-Catalyzed α-Alkylation

For asymmetric synthesis programs requiring chiral α-arylated aliphatic amines (up to 99% ee via chiral phosphoric acid-catalyzed reduction), 2,2-dimethylpropyl 2-pyridyl ketone is a validated substrate in the Pd/dual phosphine ligand photoredox α-alkylation manifold . The quaternary α-carbon of the neopentyl group contributes to the kinetic stability of the hybrid alkyl Pd(I)-radical intermediate, a mechanistic feature that supports the use of sterically demanding tertiary alkyl bromides. Linear alkyl analogs (e.g., n-pentyl) lack this quaternary α-carbon and may exhibit different intermediate stability profiles, making the neopentyl-substituted variant the substrate of choice when tertiary electrophile coupling is required.

Chromatographic Method Development Requiring Defined pKa and Retention Time Control

Analytical chemists developing HPLC or UPLC methods for alkyl 2-pyridyl ketone libraries should leverage the pKa differentiation between the target compound (pKa 3.02) and the cyclopentyl analog (pKa 3.82) to achieve baseline separation . The 0.80 pKa unit difference corresponds to markedly different ionization states across the pH 2.5–4.5 range commonly used in reversed-phase separations, enabling predictable retention time shifts. The lower boiling point (254 °C vs. 283 °C for the cyclopentyl analog) also facilitates GC-MS method development with gentler temperature gradients, reducing thermal degradation risk.

Budget-Constrained SAR Exploration of Steric Effects in Pyridyl Ketone Pharmacophores

Medicinal chemistry teams exploring the impact of alkyl steric bulk on pyridyl ketone pharmacophore activity should prioritize the target compound when budget constraints limit analog acquisition. At $492/1g, it is approximately 2.6-fold less expensive than the n-pentyl analog ($1,255/1g), while providing fundamentally different steric parameters (quaternary vs. primary α-carbon) . This cost differential enables acquisition of 2.6-fold more material per budget unit, facilitating replicate assays, dose-response studies, and analytical characterization that would be prohibitively expensive with the n-pentyl analog. The cyclopentyl analog, while slightly cheaper (~$84/1g), offers a cyclic rather than acyclic quaternary steric environment and a significantly different pKa, making it complementary rather than directly interchangeable.

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